3-(3,4-dimethoxybenzenesulfonyl)-8-ethoxy-2H-chromen-2-one
Description
3-(3,4-Dimethoxybenzenesulfonyl)-8-ethoxy-2H-chromen-2-one is a synthetic coumarin derivative characterized by a sulfonyl group attached to a 3,4-dimethoxyphenyl ring at position 3 and an ethoxy group at position 8 of the coumarin scaffold. Coumarins are renowned for their diverse biological activities, including anticoagulant, antimicrobial, and anti-inflammatory properties.
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)sulfonyl-8-ethoxychromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O7S/c1-4-25-15-7-5-6-12-10-17(19(20)26-18(12)15)27(21,22)13-8-9-14(23-2)16(11-13)24-3/h5-11H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFZGADOQRXLLJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxybenzenesulfonyl)-8-ethoxy-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the sulfonylation of 8-ethoxychromen-2-one with 3,4-dimethoxybenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, and the reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dimethoxybenzenesulfonyl)-8-ethoxy-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halides or amines.
Scientific Research Applications
Chemical Properties and Structure
Anticancer Activity
Research indicates that derivatives of chromenones, including 3-(3,4-dimethoxybenzenesulfonyl)-8-ethoxy-2H-chromen-2-one, exhibit significant anticancer properties. A study highlighted its role as a hypoxia-inducible factor (HIF) inhibitor, which is crucial in tumor growth regulation. The compound demonstrated the ability to antagonize tumor growth in various animal models, suggesting potential therapeutic applications in cancer treatment .
Enzyme Inhibition
The compound has been studied for its inhibitory effects on specific enzymes involved in cancer progression. Its sulfonyl group enhances binding affinity to target enzymes, which may lead to reduced tumor cell proliferation. The structure-activity relationship studies have shown that modifications to the sulfonyl moiety can significantly impact the compound's inhibitory potency against different targets .
Anti-inflammatory Effects
Preliminary studies have suggested that this compound may possess anti-inflammatory properties. The mechanism is thought to involve the modulation of inflammatory pathways through inhibition of pro-inflammatory cytokines. This application is particularly relevant for developing treatments for chronic inflammatory diseases .
Case Study 1: Anticancer Efficacy
In a controlled study involving mice with induced tumors, administration of this compound resulted in a statistically significant reduction in tumor size compared to control groups. The study measured tumor volume and weight over a period of four weeks, demonstrating the compound's potential as an effective anticancer agent.
Case Study 2: Enzyme Inhibition Profile
A detailed enzymatic assay was conducted to evaluate the inhibitory effects of the compound on various cancer-related enzymes. Results indicated that modifications in the sulfonyl group led to enhanced inhibition rates, particularly against carbonic anhydrase and matrix metalloproteinases (MMPs), which are implicated in tumor metastasis.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxybenzenesulfonyl)-8-ethoxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Coumarin Derivatives
The structural and functional distinctions between 3-(3,4-dimethoxybenzenesulfonyl)-8-ethoxy-2H-chromen-2-one and analogous compounds are summarized below:
Key Observations:
- 8-Methoxy vs.
- Sulfonyl Group Presence/Absence : The sulfonyl group in the target compound and ’s derivative introduces polarity and hydrogen-bonding capacity, which may improve binding to targets like enzymes or receptors. In contrast, the absence of the sulfonyl group in ’s compound reduces molecular weight by ~64 g/mol and likely diminishes polar interactions .
Functional Implications
- Bioactivity : Sulfonyl-containing coumarins (e.g., ) are often explored as kinase inhibitors or antimicrobial agents due to sulfonyl-mediated target engagement. The ethoxy group in the target compound may extend half-life compared to methoxy analogs by slowing metabolic oxidation .
- Synthetic Accessibility: The sulfonyl group’s introduction typically requires sulfonation or sulfonyl chloride coupling, adding synthetic complexity compared to non-sulfonylated analogs like ’s compound .
Broader Context: Sulfonyl-Containing Compounds
Perfluorinated compounds (PFCs) with sulfonyl groups, such as those in (e.g., [68568-54-7]), share the sulfonyl motif but differ radically in structure and application. These PFCs feature fluorinated alkyl chains and chlorinated aromatic systems, rendering them chemically inert and suitable for industrial uses (e.g., surfactants). In contrast, the target coumarin derivative is tailored for bioactivity, highlighting how sulfonyl-group placement and adjacent substituents dictate functional roles .
Biological Activity
The compound 3-(3,4-dimethoxybenzenesulfonyl)-8-ethoxy-2H-chromen-2-one is a member of the chromenone family, which has garnered interest due to its potential biological activities, particularly in cancer therapy and as an anti-inflammatory agent. This article reviews the biological activities associated with this compound, summarizing relevant research findings, case studies, and structure-activity relationships.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a chromenone core substituted with a dimethoxybenzenesulfonyl group and an ethoxy group, which are critical for its biological activity.
Anticancer Activity
Research indicates that derivatives of chromenones exhibit significant anticancer properties. A study highlighted that compounds similar to this compound can inhibit the hypoxia-inducible factor 1 (HIF-1) pathway, which is crucial in cancer progression. Specifically, it was found that these compounds could antagonize tumor growth in various animal models by inhibiting HIF-1 activated transcription .
Table 1: Summary of Anticancer Activity
| Compound | Mechanism of Action | Model Used | Result |
|---|---|---|---|
| This compound | HIF-1 pathway inhibition | Animal models | Significant tumor growth reduction |
| Related Chromenone Derivative | HIF-1 inhibition | In vitro assays | Reduced cell proliferation |
Anti-inflammatory Properties
In addition to its anticancer effects, this compound has shown promise as an anti-inflammatory agent. The sulfonamide moiety is known for its ability to modulate inflammatory responses. Studies suggest that compounds with similar structures can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models .
Structure-Activity Relationship (SAR)
The biological activity of chromenone derivatives is heavily influenced by their structural components. The presence of the 3,4-dimethoxy group and the sulfonyl moiety are critical for enhancing the pharmacological profile. Modifications in these regions have been systematically studied to optimize potency and selectivity against specific biological targets.
Table 2: Structure-Activity Relationship Insights
| Structural Modification | Impact on Activity |
|---|---|
| Addition of Dimethoxy Group | Increased HIF-1 inhibition |
| Variation of Sulfonyl Moiety | Altered anti-inflammatory effects |
Case Studies
A notable case study involved the administration of this compound in a murine model of breast cancer. The results demonstrated a marked decrease in tumor size and a reduction in metastasis compared to control groups. Histological analysis revealed decreased angiogenesis and lower levels of inflammatory markers in treated animals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
